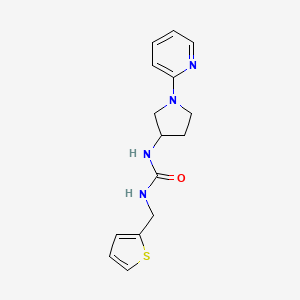
1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyridine ring, a pyrrolidine ring, and a thiophene ring, all connected through a urea linkage. The presence of these heterocyclic structures imparts significant chemical reactivity and biological activity, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions One common method starts with the preparation of the pyrrolidine intermediate, which is then coupled with a pyridine derivative
-
Step 1: Synthesis of Pyrrolidine Intermediate
Reagents: Pyrrolidine, pyridine-2-carboxaldehyde
Conditions: Reflux in ethanol, followed by purification
-
Step 2: Coupling with Pyridine Derivative
Reagents: Pyrrolidine intermediate, thiophene-2-carboxylic acid
Conditions: Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane
-
Step 3: Formation of Urea Linkage
Reagents: Thiophene-2-carboxylic acid derivative, isocyanate
Conditions: Mild heating in an inert atmosphere
Industrial Production Methods: For large-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:
-
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reagents: m-Chloroperbenzoic acid (m-CPBA)
Conditions: Room temperature, dichloromethane solvent
-
Reduction: The pyridine ring can be reduced to piperidine.
Reagents: Hydrogen gas, palladium on carbon (Pd/C)
Conditions: High pressure, ethanol solvent
-
Substitution: The urea linkage can undergo nucleophilic substitution reactions.
Reagents: Various nucleophiles (e.g., amines, alcohols)
Conditions: Basic or acidic conditions depending on the nucleophile
Major Products:
- Oxidation of the thiophene ring yields thiophene sulfoxide or sulfone derivatives.
- Reduction of the pyridine ring results in piperidine derivatives.
- Substitution reactions produce a variety of urea derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to specific proteins or enzymes, altering their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby modulating cellular responses.
Molecular Targets and Pathways:
Kinases: Inhibition of kinase activity can lead to reduced cell proliferation.
Receptors: Binding to specific receptors can modulate immune responses or neurotransmission.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea stands out due to its unique combination of heterocyclic rings and urea linkage. Similar compounds include:
1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(phenylmethyl)urea: Lacks the thiophene ring, which may alter its electronic properties and reactivity.
1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea: Contains a furan ring instead of thiophene, potentially affecting its biological activity.
These comparisons highlight the distinct structural features and potential advantages of this compound in various applications.
Propiedades
IUPAC Name |
1-(1-pyridin-2-ylpyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-15(17-10-13-4-3-9-21-13)18-12-6-8-19(11-12)14-5-1-2-7-16-14/h1-5,7,9,12H,6,8,10-11H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXSHWVRUDYDTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NCC2=CC=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
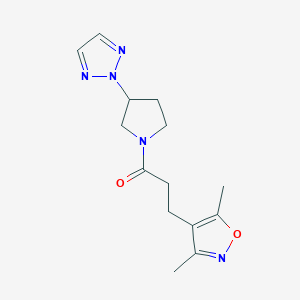
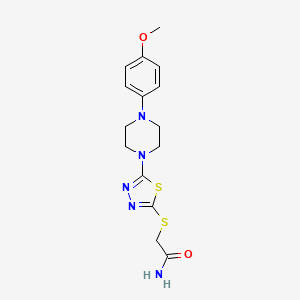
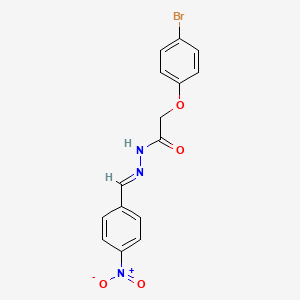
![1,5-dimethyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide](/img/structure/B2786459.png)
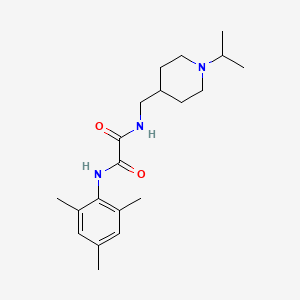
![2-({5-[(quinolin-8-yloxy)methyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2786462.png)
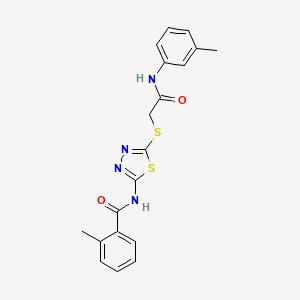
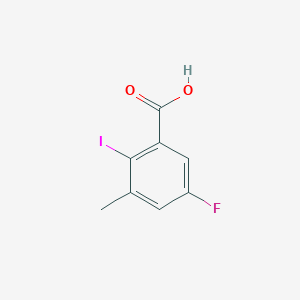
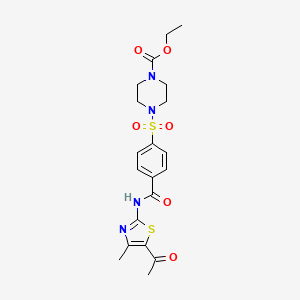
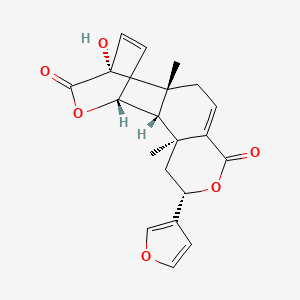
![1-{1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl}imidazolidin-2-one](/img/structure/B2786471.png)
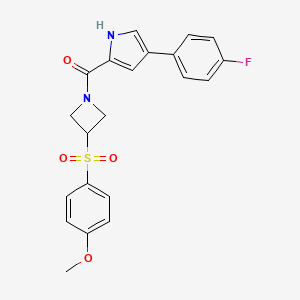

![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2786477.png)
